(4-ethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

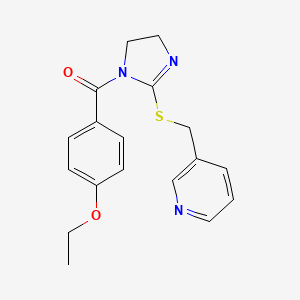

The compound “(4-ethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone” is a 4,5-dihydroimidazole derivative featuring a 4-ethoxyphenyl group and a pyridin-3-ylmethylthio substituent. Its structure combines a methanone core with a dihydroimidazole ring, which is substituted at the 2-position with a sulfur-containing pyridinyl moiety. Such imidazole derivatives are frequently explored for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

(4-ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-2-23-16-7-5-15(6-8-16)17(22)21-11-10-20-18(21)24-13-14-4-3-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGZKWMZTHTTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps. One common approach starts with the preparation of the pyridine derivative, which is then reacted with other intermediates to form the final product. Key steps include:

Formation of the pyridine derivative: This can be achieved through reactions involving pyridine and various substituents.

Thioether formation: The pyridine derivative is then reacted with a thiol compound to introduce the thioether linkage.

Imidazole ring formation: The final step involves the cyclization to form the imidazole ring, which is crucial for the compound’s structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.

Materials Science: The unique combination of aromatic and heterocyclic structures makes it a candidate for the development of new materials with specific properties.

Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The compound’s structural analogs differ primarily in substituent groups, which modulate electronic and steric properties:

Key Observations :

Bioactivity and Structure-Activity Relationships (SAR)

- Imidazole/triazole cores: These heterocycles are associated with antimicrobial and enzyme-inhibitory activities.

- Substituent impact :

- Ethoxy vs. nitro : Electron-donating groups (e.g., ethoxy) may enhance interactions with hydrophobic enzyme pockets, while nitro groups could improve reactivity but reduce bioavailability .

- Pyridinylmethylthio vs. trifluoromethyl : The pyridine moiety may engage in π-π stacking or hydrogen bonding, whereas trifluoromethyl groups enhance metabolic stability but reduce solubility .

Crystallographic and Structural Analysis

The SHELX software suite is widely used for crystallographic refinement of such compounds. Key structural parameters (e.g., bond lengths, dihedral angles) for the target compound would likely align with imidazole derivatives, though the pyridinylthio group may introduce unique torsional strain compared to phenyl or cyclohexyl substituents .

Biological Activity

The compound (4-ethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , often referred to as a thioimidazole derivative, exhibits significant biological activities that merit detailed examination. This article synthesizes findings from diverse research studies to present a comprehensive overview of its biological effects, including anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by the presence of an ethoxy group, a thioether linkage with pyridine, and an imidazole ring. These structural features contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that thioimidazoles possess notable anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the inhibition of Bcl-2 proteins, which are crucial in regulating cell death.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 10.5 | Bcl-2 inhibition |

| Compound B | HeLa (Cervical) | 12.3 | Apoptosis induction |

| Compound C | A549 (Lung) | 8.7 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thioimidazoles are known for their effectiveness against a range of bacterial and fungal pathogens. Studies have shown that modifications in the thioether and imidazole moieties can enhance antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

A study conducted on various thioimidazole derivatives demonstrated that the presence of the ethoxyphenyl group significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticonvulsant Activity

Research has also explored the anticonvulsant potential of similar compounds. The imidazole ring is known to interact with GABA receptors, which play a critical role in neuronal excitability.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the ethoxy and pyridinyl groups have been shown to influence potency and selectivity towards specific biological targets.

Key Findings:

- Ethoxy Group : Enhances lipophilicity, improving cell membrane permeability.

- Pyridine Moiety : Contributes to receptor binding affinity.

- Imidazole Ring : Essential for biological activity; modifications can lead to increased efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.